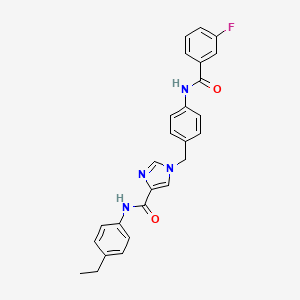
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O2 and its molecular weight is 442.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, referred to as compound 4f in various studies, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current knowledge on its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis of Compound 4f
The synthesis of compound 4f involves several key steps that typically include the formation of the imidazole core followed by the introduction of various substituents. The synthetic route generally leads to compounds with enhanced biological properties compared to their precursors. For example, a study highlighted the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which included compound 4f, and evaluated their antitumor activities .
Antitumor Activity
Compound 4f has demonstrated promising antitumor activity across various cancer cell lines. Its effectiveness is measured through the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. In a comparative study:
- IC50 Values :
- A549 (Lung Cancer) : 10.96 µM
- SGC-7901 (Gastric Cancer) : 2.96 µM
- HeLa (Cervical Cancer) : 4.07 µM
These values suggest that compound 4f exhibits significantly stronger inhibitory effects than established chemotherapeutics like methotrexate (MTX) and 5-fluorouracil (5-FU) .
The mechanism by which compound 4f induces apoptosis in cancer cells involves modulation of key proteins associated with apoptosis:
- Bax : Pro-apoptotic protein whose expression increases upon treatment with compound 4f.
- Bcl-2 : Anti-apoptotic protein whose levels decrease, facilitating apoptosis.
- Caspase-3 : An executioner caspase whose activation is critical for cell death; its expression increased significantly after treatment.
In HeLa cells, treatment with compound 4f resulted in a 68.2% apoptosis rate , compared to a 39.6% rate induced by 5-FU . This indicates that compound 4f not only promotes cell death but does so more effectively than existing treatments.
Selectivity and Toxicity
One of the notable features of compound 4f is its selectivity towards tumor cells over normal cells. The selectivity index indicates that normal L-02 cells exhibit a tolerance that is 23–46-fold higher than that of tumor cells, suggesting reduced toxicity in normal tissues compared to cancerous ones .
Comparative Analysis with Other Compounds
To provide a clearer understanding of compound 4f's efficacy, Table 1 summarizes its activity alongside other known agents:
| Compound | Cancer Cell Line | IC50 (µM) | Relative Efficacy |
|---|---|---|---|
| Compound 4f | A549 | 10.96 | Higher than MTX |
| SGC-7901 | 2.96 | Higher than MTX | |
| HeLa | 4.07 | Higher than 5-FU | |
| Methotrexate | A549 | >100 | Control |
| 5-Fluorouracil | HeLa | ~20 | Control |
Case Studies and Research Findings
Research has consistently shown that modifications in the imidazole structure can lead to significant variations in biological activity. A study focused on a series of imidazole derivatives indicated that structural changes directly affect their anticancer properties, reinforcing the importance of molecular design in drug development .
特性
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-2-18-6-10-23(11-7-18)30-26(33)24-16-31(17-28-24)15-19-8-12-22(13-9-19)29-25(32)20-4-3-5-21(27)14-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJQIRFEDQQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













